molecular formula C25H21FN4O3S B2815795 N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide CAS No. 941004-04-2

N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide

Cat. No. B2815795
CAS RN: 941004-04-2
M. Wt: 476.53
InChI Key: AJZVOKFXBOYLDG-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H21FN4O3S and its molecular weight is 476.53. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

A study by Hashimoto et al. (2002) explored the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. This research is part of efforts to enhance selectivity and potency for COX-2 inhibition, potentially offering insights into the development of anti-inflammatory drugs with reduced side effects. The introduction of a fluorine atom was noted to increase COX-1/COX-2 selectivity, indicating the importance of specific structural modifications for therapeutic efficacy (Hashimoto et al., 2002).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for photodynamic therapy applications. The study highlighted the compounds' high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Potential

A study by Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effects on various cancer cell lines. The findings suggested high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This research points to the potential use of structurally related compounds in developing new anticancer agents (Tsai et al., 2016).

Crystallographic Characterization

Stenfors and Ngassa (2020) conducted a study on the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. This research emphasizes the importance of understanding the crystal structure for designing molecules with desired physical and chemical properties, which is crucial for drug development and material science applications (Stenfors & Ngassa, 2020).

Antibacterial and Antifungal Activities

Abbasi et al. (2017) synthesized new sulfonamides bearing 1,4-benzodioxin rings and evaluated them for antibacterial and lipoxygenase inhibition activities. The study found some compounds exhibited good inhibitory activity, indicating the potential for developing therapeutic agents for bacterial infections and inflammatory conditions (Abbasi et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s suggested that similar compounds could be possible activators of insect ryr . This implies that the compound might interact with its targets, leading to changes in the biological system.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways.

Result of Action

Similar compounds have shown moderate to high activities against certain insects , suggesting that this compound might have similar effects.

properties

IUPAC Name

N-benzyl-4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3S/c1-30(17-19-5-3-2-4-6-19)34(31,32)22-13-9-20(10-14-22)24-29-23(15-27)25(33-24)28-16-18-7-11-21(26)12-8-18/h2-14,28H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZVOKFXBOYLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide

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